molecular formula C17H14O3S B11765841 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde

2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde

Cat. No.: B11765841
M. Wt: 298.4 g/mol
InChI Key: CEHWNVVTDUMJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a dioxolane ring attached to a benzoyl group, which is further linked to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the reaction of 4-(1,3-Dioxolan-2-yl)benzaldehyde with thiobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The dioxolane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)benzaldehyde: Shares the dioxolane ring and benzaldehyde moiety but lacks the thiobenzoyl group.

    Thiobenzaldehyde: Contains the thiobenzaldehyde moiety but lacks the dioxolane and benzoyl groups.

    Benzoylthiobenzaldehyde: Contains the benzoyl and thiobenzaldehyde moieties but lacks the dioxolane ring.

Uniqueness

2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dioxolane ring and thiobenzoyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C17H14O3S/c18-16(15-4-2-1-3-14(15)11-21)12-5-7-13(8-6-12)17-19-9-10-20-17/h1-8,11,17H,9-10H2

InChI Key

CEHWNVVTDUMJRT-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.